![molecular formula C25H29NO8S3 B091027 N,N-Bis[2-(p-tolylsulfonyloxy)éthyl]-p-toluènesulfonamide CAS No. 16695-22-0](/img/structure/B91027.png)
N,N-Bis[2-(p-tolylsulfonyloxy)éthyl]-p-toluènesulfonamide
Vue d'ensemble
Description
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a chemical compound with the molecular formula CH₃C₆H₄SO₂N(CH₂CH₂OSO₂C₆H₄CH₃)₂. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 567.69 g/mol .
Applications De Recherche Scientifique
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is widely used in scientific research for its versatility in organic synthesis . It is employed in the preparation of complex molecules, including macrocycles, metallacarboranes, and substituted cyclododecanes . In biology and medicine, it serves as a reagent for modifying biomolecules and synthesizing bioactive compounds . Industrially, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
Target of Action
It’s known that the compound is used in the preparation of various other compounds , suggesting that it may interact with multiple targets depending on the context of its use.
Mode of Action
It’s known to be used in the preparation of other compounds , indicating that it likely undergoes chemical reactions to interact with its targets.
Biochemical Pathways
Given its use in the synthesis of other compounds , it’s likely that it plays a role in various biochemical pathways, depending on the compounds it’s used to synthesize.
Result of Action
As it’s used in the synthesis of other compounds , its effects would likely depend on the properties of these resulting compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with diethanolamine, followed by further reactions with p-toluenesulfonyl chloride . The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide undergoes various chemical reactions, including substitution reactions, where the sulfonyloxy groups can be replaced by other nucleophiles . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide include bases like potassium carbonate and nucleophiles such as amines and alcohols . The reactions are typically carried out in anhydrous solvents like acetonitrile and under inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted sulfonamides, while reactions with alcohols can produce sulfonate esters .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
- N,O,O′-Tritosyldiethanolamine
- p-Toluenesulfonyl chloride
- Diethanolamine
Uniqueness: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is unique due to its dual sulfonyloxy groups, which enhance its reactivity and versatility in organic synthesis . Compared to similar compounds, it offers a higher degree of functionalization and can be used in a broader range of chemical transformations .
Propriétés
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZYMIEDBLSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295976 | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-22-0 | |
| Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
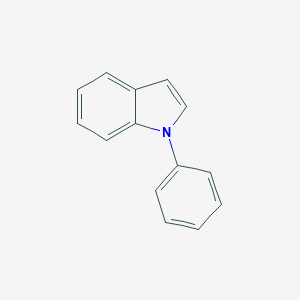
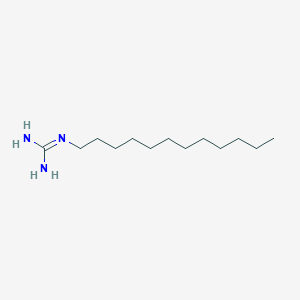
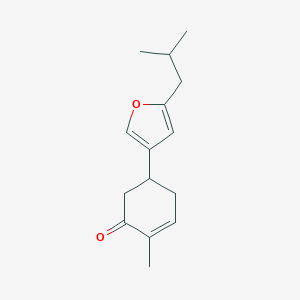

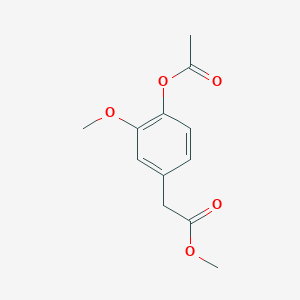
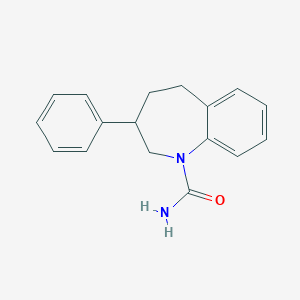
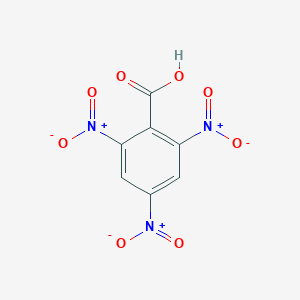
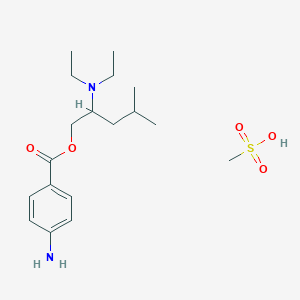
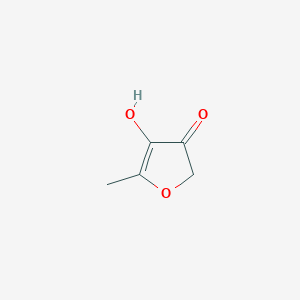

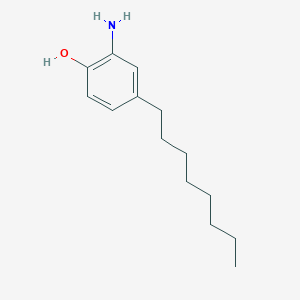
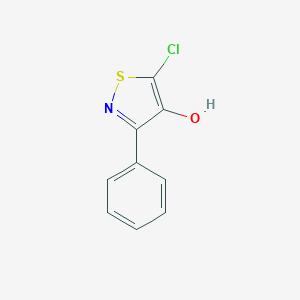

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
